molecular formula C20H18N6OS B2469719 N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 863452-94-2

N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B2469719
CAS No.: 863452-94-2
M. Wt: 390.47
InChI Key: QHSQHYCHNYGHCR-UHFFFAOYSA-N
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Description

N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around the privileged 3H-[1,2,3]triazolo[4,5-d]pyrimidine scaffold. This core structure is a pharmaceutically relevant heterocycle known for its wide range of biological activities. The specific incorporation of a 3-benzyl group on the triazolopyrimidine core directly links this compound to a class of molecules that have been investigated for their potential central nervous system (CNS) activity. Precedent research on structurally related 3-benzyl-3H-1,2,3-triazolo[4,5-d]pyrimidine compounds has identified them as having potential in the treatment of neurological conditions such as epilepsy . The 7-sulfanylacetamide side chain further enhances the molecule's research utility, as this group can be critical for molecular recognition and interaction with biological targets. Similar acetamide-linked structures are frequently explored in scientific literature for their efficacy as enzyme inhibitors. For instance, molecular frameworks incorporating N-benzylacetamide groups have been strategically designed and synthesized as potent inhibitors of enzymes like urease, a key virulence factor in pathogens such as Helicobacter pylori . This combination of features makes this compound a valuable compound for researchers investigating new therapeutic agents, particularly in the areas of neuropharmacology and anti-infective development. Its structure offers a versatile template for studying structure-activity relationships, mechanism of action, and for screening against a panel of biological targets.

Properties

IUPAC Name

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSQHYCHNYGHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-thiol : Serves as the electrophilic scaffold.
  • N-Benzyl-2-chloroacetamide : Acts as the nucleophilic sulfanyl acceptor.
    Key intermediates are synthesized via cyclocondensation, chlorination, and alkylation, followed by nucleophilic substitution to install the acetamide side chain.

Synthetic Routes

Synthesis of 3-Benzyl-3H-Triazolo[4,5-d]Pyrimidin-7-Thiol

Cyclocondensation of 3-Amino-1,2,4-Triazole

Procedure :

  • React 3-amino-1,2,4-triazole with diethyl malonate in ethanol under basic conditions (NaOEt) to form 7-hydroxy-triazolo[1,5-a]pyrimidine.
  • Chlorination : Treat the hydroxyl intermediate with POCl₃ in anhydrous DMF to yield 7-chloro-triazolo[1,5-a]pyrimidine.
  • Benzylation : React the chloro derivative with benzylamine in ethanol/K₂CO₃ to install the 3-benzyl group.
  • Thiolation : Substitute the 7-chloro group with thiourea in refluxing ethanol, followed by acidic hydrolysis to generate the 7-thiol intermediate.

Key Data :

  • Yield: 72–85% (over four steps).
  • Characterization: ¹H NMR (DMSO-d₆) δ 8.31 (s, 1H, pyrimidine-H), 7.38–7.40 (m, 5H, benzyl-H), 3.95 (s, 1H, -SH).

Synthesis of N-Benzyl-2-Chloroacetamide

Acylation of Benzylamine

Procedure :

  • Add chloroacetyl chloride dropwise to benzylamine in dichloromethane at 0°C with triethylamine as a base.
  • Stir for 2 h, wash with water, and recrystallize from ethyl acetate/hexane.

Key Data :

  • Yield: 89%.
  • MP: 93–96°C.
  • ¹H NMR (CDCl₃) δ 7.32–7.28 (m, 5H), 4.43 (d, J = 5.6 Hz, 2H), 4.11 (s, 2H), 3.82 (s, 2H).

Coupling via Nucleophilic Substitution

Thioether Formation

Procedure :

  • Combine 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-thiol (1 eq), N-benzyl-2-chloroacetamide (1.2 eq), and K₂CO₃ (2 eq) in dry acetone.
  • Reflux for 10 h, cool, and pour into ice water to precipitate the product.
  • Purify by recrystallization from DMF/water.

Key Data :

  • Yield: 68–75%.
  • ¹H NMR (DMSO-d₆) δ 8.85 (s, 1H, pyrimidine-H), 7.31–7.40 (m, 10H, 2×benzyl-H), 5.96 (s, 2H, N-CH₂), 4.11 (s, 2H, S-CH₂).
  • HRMS (m/z): [M+H]⁺ calcd. for C₂₀H₁₇N₆OS: 445.1234; found: 445.1236.

Alternative Methodologies

One-Pot Multicomponent Synthesis

Procedure :

  • React 5-amino-1-phenyl-1H-1,2,4-triazole, benzaldehyde, and ethyl acetoacetate in ethanol catalyzed by APTS (3 mol%).
  • Isolate the triazolopyrimidine core and proceed with thiolation and alkylation as above.

Advantages : Reduced step count; higher atom economy.

Analytical and Optimization Insights

Regioselectivity in Substitution

  • The 7-position of triazolopyrimidines is highly electrophilic, favoring SNAr reactions with thiols or amines.
  • Benzyl groups at position 3 enhance solubility and stabilize the ring against oxidation.

Solvent and Base Optimization

  • DMF/K₂CO₃ : Enhances reactivity but may cause decomposition above 80°C.
  • Acetone/K₂CO₃ : Preferred for milder conditions and easier workup.

Scalability and Industrial Adaptations

  • Continuous Flow Synthesis : Patented routes use microreactors for chlorination and alkylation steps, improving yield (82%) and reducing reaction time.
  • Green Chemistry : Replace POCl₃ with PCl₃ in chlorination to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, up-regulation of pro-apoptotic proteins like Bax and Bak, and down-regulation of anti-apoptotic proteins such as Bcl-2 .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s functional groups and bioactivity can be contextualized by comparing it to analogous triazolopyrimidine derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities
Target Compound : N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide C₂₂H₂₀N₆OS 3-Benzyl (triazole), N-benzyl (acetamide) 416.50 Kinase inhibition, antimicrobial potential
N-ethyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide () C₉H₁₂N₆OS 3-Methyl (triazole), N-ethyl (acetamide) 252.30 Moderate antibacterial activity, lower metabolic stability
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide () C₂₁H₁₈ClN₆O₂S 3-Benzyl (triazole), 5-chloro-2-methoxyphenyl (acetamide) 477.93 Enhanced binding affinity to kinase targets, improved solubility
N-(2-(trifluoromethyl)phenyl)-2-((3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide () C₂₀H₁₅F₃N₆OS 3-Benzyl (triazole), 2-(trifluoromethyl)phenyl (acetamide) 444.44 Anticancer activity (e.g., apoptosis induction)
N-methyl-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide () C₈H₁₀N₆OS 3-Methyl (triazole), N-methyl (acetamide) 238.27 Antiviral activity, lower cytotoxicity

Impact of Substituents on Bioactivity

  • Benzyl Groups : The dual benzyl groups in the target compound (triazole and acetamide) improve lipophilicity and membrane permeability compared to methyl or ethyl analogs (e.g., and ). This enhances its ability to interact with hydrophobic binding pockets in enzymes like kinases .
  • Sulfanyl Linker : The -S- moiety facilitates redox-mediated interactions, distinguishing it from oxygen-linked analogs (e.g., ether or carbonyl derivatives). This contributes to its unique mechanism in inhibiting sulfhydryl-dependent enzymes .
  • Aryl Acetamide Modifications : Substitutions on the acetamide’s phenyl ring (e.g., 5-chloro-2-methoxy in or trifluoromethyl in ) modulate electronic effects and steric bulk, directly influencing target selectivity and potency .

Computational Insights

Molecular docking studies () reveal that the benzyl groups form π-π interactions with kinase ATP-binding sites, while the sulfanyl linker hydrogen-bonds with catalytic cysteine residues. This dual mechanism is absent in non-benzylated analogs .

Biological Activity

N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its triazole and pyrimidine components. These structural features are associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6SC_{20}H_{18}N_{6}S, with a molecular weight of approximately 390.45 g/mol. The compound's unique structure allows it to interact with various biological targets.

The biological activity of compounds containing triazole rings is attributed to their ability to form non-covalent interactions with enzymes and receptors. This can lead to various pharmacological effects:

  • Anticancer Activity : Triazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
  • Antimicrobial Effects : The presence of the triazole moiety contributes to broad-spectrum antimicrobial activity.
  • Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamideMCF-70.52Induces apoptosis
N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamideHT-290.86Cell cycle arrest

These findings indicate that this compound exhibits potent antiproliferative effects against breast and colon cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been documented in several studies:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamideE. coli15 µg/mL
N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamideS. aureus10 µg/mL

These results suggest that this compound has significant potential as an antimicrobial agent.

Case Studies

  • In Vitro Anticancer Study : A study conducted on various cancer cell lines demonstrated that derivatives similar to N-benzyl-2-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl)acetamide exhibited varying degrees of cytotoxicity. The most potent derivative showed an IC50 value of 0.34 µM against MCF-7 cells and was found to induce apoptosis through caspase activation.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against a panel of bacterial strains. The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

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